molecular formula C17H15NO2 B8539390 8-(Benzyloxy)-2-methylquinolin-4-ol

8-(Benzyloxy)-2-methylquinolin-4-ol

Cat. No.: B8539390
M. Wt: 265.31 g/mol
InChI Key: AZYVWAARJGPHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Benzyloxy)-2-methylquinolin-4-ol is a quinoline derivative characterized by a benzyloxy group at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-methyl-8-phenylmethoxy-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO2/c1-12-10-15(19)14-8-5-9-16(17(14)18-12)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,19)

InChI Key

AZYVWAARJGPHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 8-(benzyloxy)-2-methylquinolin-4-ol and related quinoline derivatives are critical to understanding its physicochemical and biological properties.

Substituent Position and Functional Group Variations

Compound Name Substituents (Position) Key Features Potential Implications Reference(s)
8-(Benzyloxy)-2-methylquinolin-4-ol -OH (4), -CH3 (2), -OBn (8) High lipophilicity (OBn), H-bond donor (OH), electron-donating (CH3) Enhanced membrane permeability; metabolic stability concerns (OBn)
7-Methoxy-2-methylquinolin-4-ol -OH (4), -CH3 (2), -OCH3 (7) Smaller substituent (OCH3 vs. OBn); electron-donating (OCH3) Reduced lipophilicity; improved solubility
8-(Benzyloxy)-2-fluoroquinoline -F (2), -OBn (8) Electron-withdrawing (F) increases electrophilicity; bulky OBn Altered reactivity in further derivatization
2-Aryl-6,7-methylenedioxyquinolin-4-ones -OCH2O- (6,7), -Ar (2), -C=O (4) Methylenedioxy enhances planarity; ketone (C=O) reduces H-bond capacity Potential for π-π stacking; lower solubility
BNP-PX (BN-coordinated phenalene) -Phenoxazine unit fused with quinoline Extended conjugation; boron-nitrogen coordination Aggregation-induced emission (AIE) properties

Electronic and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The methyl group (2-position) in 8-(benzyloxy)-2-methylquinolin-4-ol is electron-donating, which may stabilize the quinoline ring’s electron density. In contrast, 8-(benzyloxy)-2-fluoroquinoline () has an electron-withdrawing fluorine, increasing electrophilicity and altering reactivity in cross-coupling reactions .
  • Hydrogen Bonding: The hydroxyl group at position 4 distinguishes 8-(benzyloxy)-2-methylquinolin-4-ol from ketone-containing analogs (e.g., 2-aryl-6,7-methylenedioxyquinolin-4-ones). This hydroxyl may enhance aqueous solubility and target binding via H-bond interactions, whereas ketones reduce polarity .

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